L-Aspartyl-L-fenilalanina

Descripción general

Descripción

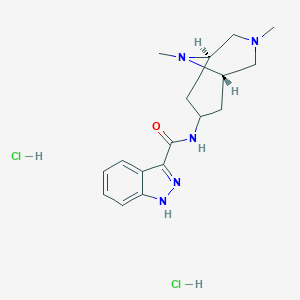

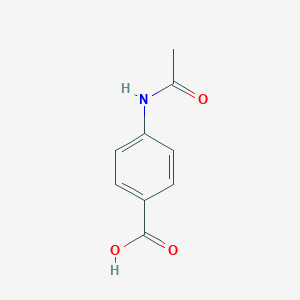

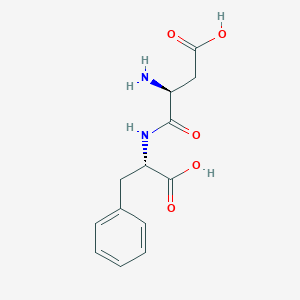

L-Aspartyl-L-phenylalanine is a dipeptide inhibitor of angiotensin-converting enzyme (ACE) and a metabolite of the synthetic non-caloric sweetener aspartame . It is composed of two amino acids, aspartic acid and phenylalanine . It is formed from aspartame by intestinal intracellular esterases .

Synthesis Analysis

The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield . A novel industrial aspartame production route has been reported, involving the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase .

Molecular Structure Analysis

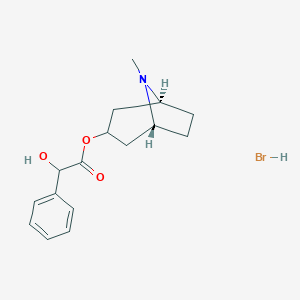

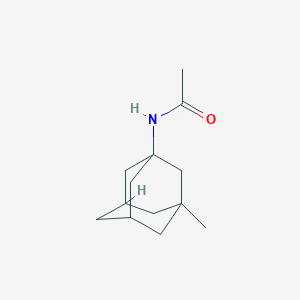

The L-Aspartyl-L-phenylalanine molecule contains a total of 36 bond(s). There are 20 non-H bond(s), 9 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 primary amine(s) (aliphatic) and 2 hydroxyl group(s) .

Chemical Reactions Analysis

L-Aspartyl-L-phenylalanine is a metabolite of the synthetic non-caloric sweetener aspartame . Hydrolysis of aspartame can produce a variety of products, including α-L-aspartyl-L-phenylalanine, L-phenylalanyl-α-L-aspartic acid, L-aspartic acid, L-phenylalanine, and L-phenylalanine methyl ester .

Physical And Chemical Properties Analysis

L-Aspartyl-L-phenylalanine has a molecular formula of C13H16N2O5 and a molecular weight of 280.28 . Its physical properties include a density of 1.4±0.1 g/cm3, boiling point of 528.4±60.0 °C at 760 mmHg, vapour pressure of 0.0±1.5 mmHg at 25°C, and flash point of 273.4±32.9 °C .

Aplicaciones Científicas De Investigación

Industria alimentaria

L-Aspartyl-L-fenilalanina, también conocida como α-Aspartame, se está utilizando cada vez más en una amplia variedad de productos alimenticios de consumo común . Contiene enlaces éster y péptidos, y el enlace éster puede hidrolizarse para producir L-α-aspartyl-L-fenilalanina o ciclohidrolizarse para producir el anillo de diketopiperazina correspondiente . La determinación de aspartame y sus productos de degradación es extremadamente importante para la calidad de los alimentos dietéticos .

Cromatografía

This compound se utiliza en el desarrollo de técnicas de separación cromatográficas. Por ejemplo, se ha utilizado en la estrategia de optimización para la separación isocrática de α-Aspartame y sus productos de degradación mediante cromatografía líquida de fase inversa .

Biosíntesis

L-Fenilalanina, un producto de la hidrólisis de this compound, es un aminoácido esencial con diversas aplicaciones prometedoras . Se utiliza en la ingeniería sistemática de E. coli para la biosíntesis eficiente de L-fenilalanina a partir de precursores aromáticos económicos .

Industria farmacéutica

L-Fenilalanina se usa ampliamente en la síntesis de compuestos farmacológicamente activos, como los antibióticos cefalosporínicos, los fármacos metálicos contra el cáncer y los inhibidores de la proteasa del VIH .

Ciencias ambientales

This compound se utiliza en el desarrollo de métodos para la determinación simultánea de edulcorantes artificiales de uso frecuente y el principal metabolito del aspartame, diketopiperazina (DKP), en muestras de agua ambientales .

Ciencia de materiales

This compound se ha utilizado en el desarrollo de polímeros ‘aspartame’-impresos compatibles con el agua injertados en la superficie de sílice para el reconocimiento selectivo en solución acuosa .

Mecanismo De Acción

Target of Action

L-Aspartyl-L-phenylalanine, also known as Aspartame, primarily targets the Taste receptor type 1 member 3 . This receptor is responsible for the sweet taste sensation, and Aspartame’s interaction with it is what gives it its sweetening properties .

Mode of Action

Aspartame is a low-calorie sweetener that is approximately 180 to 200 times sweeter than sucrose . It is metabolized as a protein, and its subsequent amino acids are used up in their respective mechanisms . Upon digestion, Aspartame breaks down into three components: aspartic acid, phenylalanine, and methanol . These components are then absorbed into the blood and used in normal body processes .

Biochemical Pathways

Aspartame is rapidly and completely metabolized in the gastrointestinal tract into phenylalanine, aspartic acid, and methanol .

Pharmacokinetics

Aspartame is rapidly absorbed and metabolized in the body. Approximately 10% of Aspartame (by weight) is broken down into methanol in the small intestine. Most of the methanol is absorbed and quickly converted into formaldehyde . Approximately 50% of Aspartame (by weight) is broken down into phenylalanine , and approximately 40% of Aspartame (by mass) is broken down into aspartic acid .

Action Environment

The action of Aspartame can be influenced by various environmental factors. For instance, the safety of Aspartame has been a topic of debate, particularly its potential carcinogenic risk . Given the complexity of the in vivo environment, it is necessary to validate these molecular-level findings in actual biological systems . Furthermore, Aspartame’s safety should be revisited as its consumption is on the rise .

Safety and Hazards

Propiedades

IUPAC Name |

(3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQCXOFQZKCETR-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928570 | |

| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

13433-09-5 | |

| Record name | L-Aspartyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-α-aspartyl-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aspartylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

236 - 239 °C | |

| Record name | Aspartylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: L-Aspartyl-L-phenylalanine has a molecular formula of C14H18N2O5 and a molecular weight of 294.307 g/mol.

ANone: Yes, studies utilize techniques like Nuclear Magnetic Resonance (NMR) to analyze L-Aspartyl-L-phenylalanine. For instance, 100-MHz NMR was employed to study the complexes formed between L-Aspartyl-L-phenylalanine methyl ester with protons and zinc ions, providing insights into metal-ion binding sites []. Additionally, 1H NMR studies, including chemical shift and 1D NOE experiments, elucidated the conformational behavior of L-Aspartyl-L-phenylalanine in DMSO-d6 and its interactions with β-cyclodextrin [].

ANone: L-Aspartyl-L-phenylalanine exhibits significant pH and temperature dependency in its stability []. At 100°C, the racemization half-lives for aspartic acid and phenylalanine in aspartame are considerably shorter at pH 6.8 (13 and 23 hours, respectively) compared to pH 4 (47 and 1200 hours, respectively) []. The presence of caramel coloring at concentrations above 700 ppm was found to increase the hydrolysis rate of the methyl ester in L-Aspartyl-L-phenylalanine at various temperatures [].

ANone: Studies show that citric acid influences L-Aspartyl-L-phenylalanine stability by shifting the pH, while higher concentrations of sucrose have a stabilizing effect [].

ANone: Several methods exist for L-Aspartyl-L-phenylalanine synthesis, including chemical and enzymatic approaches:

- Chemical Synthesis: Traditionally, L-Aspartyl-L-phenylalanine is chemically synthesized through a multi-step process involving protecting groups and coupling reagents. For example, the use of N-formyl-N-aspartyl anhydride as a starting material has been reported for efficient production [].

- Enzymatic Synthesis: Researchers are exploring enzymatic methods as potentially more sustainable alternatives. This involves using enzymes like α-amino acid ester acyl transferase to catalyze the formation of L-Aspartyl-L-phenylalanine β-methylester, which can be chemically converted to L-Aspartyl-L-phenylalanine methyl ester hydrochloride (aspartame hydrochloride) [].

- Production from Artificial Polypeptides: Aspartame can be synthesized from artificial polypeptides produced using recombinant DNA technology []. This method involves expressing a gene encoding a repeating tripeptide sequence (aspartyl-phenylalanyl-lysine) in E. coli, followed by enzymatic digestion and esterification to produce aspartame.

ANone: Modifications to the peptide bond in L-Aspartyl-L-phenylalanine, such as methylation, replacement with an ester bond, or reversal, completely abolish its sweet taste []. This highlights the crucial role of the amide bond's specific characteristics in its biological activity. Similarly, introducing a methoxy group, particularly at the para position of the aromatic ring, significantly reduces or eliminates the sweet taste [].

ANone: Studies on pseudo-peptide analogues of tetragastrin, where a peptide bond is replaced by a CH2-NH bond, reveal the importance of the peptide backbone for gastrin activity. While some modifications retain binding affinity to gastrin receptors, they may exhibit altered biological activities, such as acting as antagonists rather than agonists [].

ANone: L-Aspartyl-L-phenylalanine is rapidly hydrolyzed in the gastrointestinal tract into its constituent amino acids, aspartic acid and phenylalanine, and methanol []. These metabolites are then absorbed into the bloodstream.

ANone: Yes, ingestion of aspartame increases plasma phenylalanine levels in a dose-dependent manner. This effect is more pronounced in rodents compared to humans. Studies in rats and mice have shown that they require a 2-6 times higher dose of aspartame than humans to achieve comparable increases in plasma phenylalanine to large neutral amino acid ratios [].

ANone: Concerns have been raised regarding the potential toxicity of methanol, a metabolite of L-Aspartyl-L-phenylalanine. Methanol is metabolized to formaldehyde and then to formate, processes that generate superoxide anion and hydrogen peroxide, contributing to oxidative stress [].

ANone: While L-Aspartyl-L-phenylalanine is generally considered safe for consumption within recommended limits, more research is needed to fully understand its long-term effects.

ANone: Various analytical techniques are employed to analyze L-Aspartyl-L-phenylalanine in food:

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) is widely used for L-Aspartyl-L-phenylalanine analysis due to its speed, specificity, and ability to quantify even low concentrations in complex matrices [, ]. Thin-layer chromatography (TLC) is another technique that can be used for detection and separation of L-Aspartyl-L-phenylalanine and its degradation products [, ].

- Amino Acid Analysis: Amino acid analyzers, including automated and semiautomated systems, can be used to determine L-Aspartyl-L-phenylalanine content in various matrices [].

ANone: The primary application of L-Aspartyl-L-phenylalanine is as an artificial sweetener in a wide range of food and beverage products, including diet sodas, sugar-free desserts, and table-top sweeteners [, ].

ANone: Yes, several other artificial sweeteners exist, such as saccharin, sucralose, and steviol glycosides. The choice of sweetener depends on factors like desired sweetness profile, stability, and regulatory approvals [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.